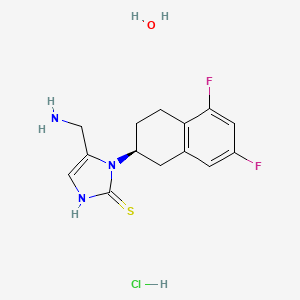

Nepicastat Hydrochloride

Description

BenchChem offers high-quality Nepicastat Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nepicastat Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

177645-08-8 |

|---|---|

Molecular Formula |

C14H18ClF2N3OS |

Molecular Weight |

349.8 g/mol |

IUPAC Name |

4-(aminomethyl)-3-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrate;hydrochloride |

InChI |

InChI=1S/C14H15F2N3S.ClH.H2O/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20;;/h3,5,7,10H,1-2,4,6,17H2,(H,18,20);1H;1H2/t10-;;/m0../s1 |

InChI Key |

AILBEJJAAWNNIR-XRIOVQLTSA-N |

Isomeric SMILES |

C1CC2=C(C[C@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F.O.Cl |

Canonical SMILES |

C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F.O.Cl |

Synonyms |

5-aminomethyl-1-(5,7-difluoro-1,2,3,4-tetrahydronaphth-2-yl)-1,3-dihydroimidazole-2-thione nepicastat RS 25560-197 RS-25560-197 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Nepicastat Hydrochloride on Dopamine Beta-Hydroxylase

This guide provides a comprehensive technical overview of the mechanism of action of Nepicastat Hydrochloride, a potent and selective inhibitor of dopamine beta-hydroxylase (DBH). It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Nepicastat's molecular interactions, its effects on catecholamine neurochemistry, and the experimental methodologies used to characterize its activity.

Introduction: The Critical Role of Dopamine Beta-Hydroxylase in Catecholamine Synthesis

Dopamine beta-hydroxylase (DBH) is a copper-containing monooxygenase that plays a pivotal role in the biosynthesis of the neurotransmitter norepinephrine (NE) from dopamine (DA).[1][2] This enzymatic conversion is a critical step in the catecholamine synthesis pathway and is essential for the proper functioning of the sympathetic nervous system, as well as for various physiological and cognitive processes, including the regulation of blood pressure, stress responses, mood, and attention.[1]

The catalytic activity of DBH is dependent on the presence of its copper cofactor and ascorbate (Vitamin C), which acts as an electron donor.[3] The enzyme is primarily located within the synaptic vesicles of noradrenergic neurons.[4] Given its central role in regulating the balance between dopamine and norepinephrine, DBH has emerged as a significant therapeutic target for a range of conditions, including cardiovascular disorders and neuropsychiatric conditions.[1][5]

Nepicastat Hydrochloride has been developed as a highly selective and potent inhibitor of DBH, offering a targeted approach to modulating the catecholamine system.[6][7]

Molecular Mechanism of Action of Nepicastat Hydrochloride

Nepicastat acts as a direct and competitive inhibitor of dopamine beta-hydroxylase.[8] Its mechanism of action can be understood through its binding kinetics, interaction with the enzyme's active site, and the resulting downstream effects on neurotransmitter levels.

Inhibitory Potency and Selectivity

Nepicastat is a highly potent inhibitor of DBH, with reported IC50 values of 8.5 nM for bovine DBH and 9 nM for human DBH.[3][7] This positions it as a significantly more potent inhibitor than older, non-selective agents like disulfiram.[8] A key feature of Nepicastat is its high selectivity for DBH. It has been shown to have negligible affinity for at least twelve other enzymes and thirteen neurotransmitter receptors, minimizing the potential for off-target effects.[2][4]

| Compound | Target Enzyme | IC50 (nM) | Notes |

| Nepicastat | Human DBH | 9 | Potent and selective inhibitor |

| Nepicastat | Bovine DBH | 8.5 | High potency across species |

| Disulfiram | Human DBH | ~1000 | Non-selective inhibitor with other targets |

| (R)-Nepicastat HCl | Human DBH | 18.3 | R-enantiomer of Nepicastat |

| (R)-Nepicastat HCl | Bovine DBH | 25.1 | R-enantiomer of Nepicastat |

Interaction with the DBH Active Site

As a competitive inhibitor, Nepicastat is understood to bind to the active site of DBH, thereby preventing the binding of its natural substrate, dopamine. The active site of DBH contains two copper atoms, designated CuA and CuB, which are crucial for the enzyme's catalytic activity. While a co-crystal structure of Nepicastat with DBH is not publicly available, its competitive nature suggests that it occupies the same binding pocket as dopamine. Unlike some inhibitors that function by chelating the copper ions, Nepicastat's mechanism is believed to involve direct, non-covalent interactions with the amino acid residues lining the active site, sterically hindering the access of dopamine.

Caption: Competitive inhibition of DBH by Nepicastat.

Downstream Neurochemical Consequences

The direct inhibition of DBH by Nepicastat leads to a predictable and significant shift in the balance of dopamine and norepinephrine. By blocking the conversion of dopamine to norepinephrine, Nepicastat administration results in:

-

Decreased levels of norepinephrine (NE): This is the primary and intended effect of DBH inhibition.

-

Increased levels of dopamine (DA): As the conversion of dopamine is blocked, it accumulates in the presynaptic terminals.[9]

These neurochemical changes are not uniform throughout the brain. For instance, studies in rats have shown that Nepicastat reduces norepinephrine release in both the medial prefrontal cortex (mPFC) and the nucleus accumbens (NAc).[9] However, it increases dopamine release in the mPFC but not in the NAc.[9] This regional specificity is likely due to the differential roles of norepinephrine in regulating dopamine release in various brain circuits. It is suggested that by reducing norepinephrine, Nepicastat removes the inhibitory feedback on dopamine release that is mediated by α2-adrenoceptors.[9]

Caption: Nepicastat's impact on the catecholamine synthesis pathway.

Experimental Methodologies for Characterizing Nepicastat's Action

A variety of in vitro and in vivo techniques are employed to elucidate the mechanism of action of DBH inhibitors like Nepicastat.

In Vitro Dopamine Beta-Hydroxylase Activity Assay

This type of assay is fundamental for determining the inhibitory potency (e.g., IC50) of a compound. The general principle involves incubating the enzyme with its substrate and cofactors in the presence and absence of the inhibitor and then quantifying the product formation.

Illustrative Protocol for a Spectrophotometric DBH Activity Assay:

-

Enzyme Source: Purified bovine or human recombinant DBH.

-

Substrate: Tyramine (a substrate that is converted to octopamine by DBH).

-

Reaction Buffer: A suitable buffer (e.g., sodium acetate) at optimal pH, containing cofactors such as ascorbic acid, catalase, and fumarate.

-

Inhibitor Preparation: Prepare a serial dilution of Nepicastat Hydrochloride in the appropriate solvent.

-

Reaction Initiation: In a 96-well plate, combine the reaction buffer, enzyme, and varying concentrations of Nepicastat or vehicle control. Allow for a brief pre-incubation.

-

Substrate Addition: Initiate the enzymatic reaction by adding tyramine to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction, for example, by adding a strong acid or base.

-

Product Quantification: The product, octopamine, is then oxidized to p-hydroxybenzaldehyde, which can be quantified spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 330 nm).

-

Data Analysis: Plot the percentage of DBH activity against the logarithm of the Nepicastat concentration to determine the IC50 value.

In Vivo Microdialysis for Neurotransmitter Monitoring

Microdialysis is a powerful technique for measuring the extracellular levels of neurotransmitters in specific brain regions of living animals, providing real-time information on the effects of a drug.[10]

Workflow for a Rat Brain Microdialysis Experiment:

Caption: Workflow for in vivo microdialysis.

Key Considerations for Microdialysis:

-

Probe Selection: The choice of microdialysis probe depends on the target brain region and the size of the animal.

-

Perfusion Fluid: The composition of the artificial cerebrospinal fluid (aCSF) used for perfusion should closely mimic the ionic composition of the brain's extracellular fluid.

-

Analytical Method: High-performance liquid chromatography with electrochemical detection (HPLC-ED) is a common and sensitive method for quantifying catecholamines in dialysate samples.[11]

-

Data Interpretation: Changes in neurotransmitter levels are typically expressed as a percentage of the baseline levels measured before drug administration.

Selectivity Profile and Potential Off-Target Activities

While Nepicastat is highly selective for DBH, a thorough characterization of any potential off-target interactions is crucial for a complete understanding of its pharmacological profile.

Acetylcholinesterase Inhibition

Some studies have investigated the interaction of Nepicastat with acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[1] These studies have shown that Nepicastat can inhibit AChE activity in a dose-dependent manner, although this effect is modest.[1] For example, at a concentration of 0.01 mg/mL, Nepicastat was found to have an inhibitory potency of 21.7%, which increased to 28.3% at 1 mg/mL.[1] While this inhibition is significantly weaker than that of dedicated AChE inhibitors, it is a noteworthy finding that may warrant further investigation, particularly in the context of long-term treatment or high-dose administration.

Other Potential Effects

Preclinical studies have also explored other potential biological effects of Nepicastat. For instance, one study reported that Nepicastat administration was associated with changes in the infiltration of macrophages and B cells in the hearts of spontaneously hypertensive rats.[12] Additionally, weak antimicrobial activity against certain bacterial strains has been observed.[1] These findings highlight the importance of continued research to fully delineate the complete pharmacological and toxicological profile of Nepicastat.

Conclusion

Nepicastat Hydrochloride is a potent and selective competitive inhibitor of dopamine beta-hydroxylase. Its mechanism of action is well-defined, leading to a decrease in norepinephrine synthesis and a corresponding increase in dopamine levels in specific brain regions. This targeted modulation of the catecholamine system underlies its therapeutic potential for various disorders. A comprehensive understanding of its binding kinetics, neurochemical effects, and selectivity profile, as elucidated by the experimental methodologies described in this guide, is essential for its continued development and clinical application.

References

-

Nepicastat, a dopamine-beta-hydroxylase inhibitor decreases blood pressure and induces the infiltration of macrophages and B cel - bioRxiv. (2023, July 29). [Link]

-

DC Chemicals. Dopamine beta-hydroxylase. [Link]

-

BioWorld. Nepicastat: a novel dopamine-beta-hydroxylase inhibitor for CHF. (1997, September 9). [Link]

-

Kopec, P., et al. (2023). Exploring Nepicastat Activity: Beyond DβH. Molecules, 28(14), 5468. [Link]

-

Hazubska-Przybył, T., et al. (2025). Nepicastat: a versatile therapeutic agent - pharmacological activities and clinical prospects. European Journal of Pharmacology, 178245. [Link]

-

Devoto, P., et al. (2014). The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex. Addiction Biology, 19(2), 277-289. [Link]

-

Stanley, W. C., et al. (1997). Dopamine-beta-hydroxylase inhibition: a novel sympatho-modulatory approach for the treatment of congestive heart failure. Journal of Cardiovascular Pharmacology, 29 Suppl 2, S64-73. [Link]

-

Sofijanovska, I., et al. (2015). Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder. Drug and Alcohol Dependence, 151, 149-157. [Link]

-

ResearchGate. Selective inhibition of dopamine-beta-hydroxylase enhances dopamine release from noradrenergic terminals in the medial prefrontal cortex. [Link]

-

De La Garza, R., 2nd, & Sofuoglu, M. (2015). Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder. Drug and alcohol dependence, 151, 149–157. [Link]

-

Wikipedia. Nepicastat. [Link]

-

Soares-da-Silva, P., et al. (2019). Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland. Cardiovascular Drugs and Therapy, 33(2), 147-156. [Link]

-

Gaval-Cruz, M., & Weinshenker, D. (2012). Chronic Inhibition of Dopamine β-Hydroxylase Facilitates Behavioral Responses to Cocaine in Mice. PLoS ONE, 7(9), e45291. [Link]

-

National Center for Biotechnology Information. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. [Link]

-

Assay Genie. Technical Manual Rat Dbh (Dopamine beta-hydroxylase) ELISA Kit. [Link]

-

News-Medical.net. Making the Most of Microdialysis for Neurotransmitter Analysis. (2019, February 6). [Link]

Sources

- 1. Exploring Nepicastat Activity: Beyond DβH [mdpi.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dopamine beta-hydroxylase | DC Chemicals [dcchemicals.com]

- 5. Nepicastat: a versatile therapeutic agent - pharmacological activities and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. Dopamine-beta-hydroxylase inhibition: a novel sympatho-modulatory approach for the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. biorxiv.org [biorxiv.org]

Discovery and development of Nepicastat as a DBH inhibitor

Technical Whitepaper: Nepicastat – Selective Inhibition of Dopamine -Hydroxylase

Executive Summary

Nepicastat (SYN-117, RS-25560-197) represents a pivotal advancement in the pharmacological modulation of the sympathetic nervous system. As a highly potent, selective, and orally active inhibitor of dopamine

This technical guide provides a comprehensive analysis of Nepicastat’s medicinal chemistry, mechanism of action, and clinical pharmacology, alongside validated experimental protocols for its characterization.

The Target: Dopamine -Hydroxylase (DBH)[1][2][3][4]

Enzymology and Physiological Role

Dopamine

Therapeutic Rationale for Inhibition

Direct blockade of adrenergic receptors (

-

Cardiovascular: Reduces sympathetic tone in hypertension/CHF.

-

Addiction/Psychiatry: By blocking the conversion of DA to NE, Nepicastat prevents the depletion of dopamine (associated with withdrawal/craving) while blunting the noradrenergic surge (associated with stress-induced relapse and anxiety).

Medicinal Chemistry & Synthesis[6][7][8][9][10][11]

Structural Design and SAR

Nepicastat belongs to the class of imidazole-2-thiones . Early DBH inhibitors like fusaric acid and disulfiram lacked potency or selectivity (inhibiting other metalloenzymes like ALDH).

-

The Pharmacophore: The imidazole-2-thione moiety mimics the transition state and coordinates with the active site copper (

) of DBH. -

The Scaffold: The 5,7-difluoro-1,2,3,4-tetrahydronaphthalene (tetralin) ring provides lipophilicity for Blood-Brain Barrier (BBB) penetration and steric fit within the hydrophobic pocket of the enzyme.

-

Chirality: The (S)-enantiomer is significantly more potent (IC50 ~8.5 nM) than the (R)-enantiomer.

Chemical Synthesis Route

The synthesis of Nepicastat (RS-25560-197) generally follows the route developed by Syntex (USA), utilizing a Friedel-Crafts strategy to build the tetralin core followed by imidazole ring construction.

Step-by-Step Synthesis Logic:

-

Core Formation: Reaction of L-aspartic acid (protected as N-trifluoroacetyl anhydride) with 1,3-difluorobenzene via Friedel-Crafts acylation (

) yields the ketone intermediate.[2] -

Reduction & Cyclization: Catalytic hydrogenation reduces the ketone. Subsequent cyclization (via acid chloride formation) yields the 5,7-difluoro-2-tetralone .

-

Chiral Amine Introduction: The tetralone is converted to the (S)-2-amino-5,7-difluorotetralin via reductive amination or resolution.

-

Imidazole Ring Construction: The chiral amine reacts with a dihydroxyacetone equivalent and thiocyanate (or similar isothiocyanate precursors) to close the imidazole-2-thione ring.

Figure 1: Simplified synthetic logic for the construction of the Nepicastat scaffold.

Mechanism of Action & Pharmacology

Mechanism of Inhibition

Nepicastat acts as a competitive, reversible inhibitor with respect to the electron donor (ascorbate) and oxygen, but its high affinity is driven by the chelation of the enzyme-bound copper.

-

Potency:

= 8.5 nM (Bovine DBH), 9.0 nM (Human DBH).[3][4] -

Selectivity: Negligible affinity (

) for other metalloenzymes (e.g., tyrosine hydroxylase, monoamine oxidase, ALDH), avoiding the "disulfiram-like" alcohol intolerance reactions.

Pharmacodynamics (The "Gradual Modulation")

Unlike receptor antagonists, Nepicastat does not block the signal transduction immediately. It depletes the vesicular storage of NE over time.

-

Catecholamine Shift: In vivo studies (SHR rats, dogs) show a dose-dependent decrease in tissue NE (up to 96% reduction) and a concurrent increase in DA (up to 646%).[3]

-

Hemodynamics: Chronic dosing lowers Mean Arterial Pressure (MAP) in hypertensive models without inducing reflex tachycardia, likely because the baroreceptor reflex arc remains intact but operates with reduced gain.

Clinical Development Context

| Phase | Indication | Key Findings | Status |

| Phase 1 | Safety/PK | Well-tolerated. Linear PK. No significant effect on alcohol metabolism (unlike disulfiram). | Completed |

| Phase 2 | Cocaine Dependence | Safe with cocaine. Reduced some subjective "positive" effects of cocaine.[5] Mixed efficacy on abstinence. | Completed |

| Phase 2 | PTSD | Safe. Failed to show significant symptom reduction vs. placebo in military cohort. | Discontinued |

Current Status: While efficacy in primary endpoints for PTSD was not met, Nepicastat remains a critical "tool compound" for researching noradrenergic contributions to reinstatement of drug seeking and stress responses.

Technical Protocols

Protocol: In Vitro DBH Inhibition Assay

Objective: Determine the

Reagents:

-

Enzyme: Purified Bovine Adrenal DBH (Sigma or equivalent).

-

Substrate: Tyramine Hydrochloride (10 mM stock).

-

Cofactor: Ascorbic Acid (10 mM, freshly prepared).

-

Catalase: To prevent enzyme inactivation by

. -

Buffer: 50 mM Sodium Acetate, pH 5.0.

-

Stop Solution: 200 mM Perchloric Acid (

) + 10 mM EDTA.

Workflow:

-

Preparation: Dilute Nepicastat in DMSO/Buffer to yield concentrations from 0.1 nM to 1000 nM.

-

Incubation:

-

Mix: 10

Enzyme + 10 -

Pre-incubate at 37°C for 5 minutes.

-

-

Initiation: Add 10

Tyramine + 10 -

Reaction: Incubate at 37°C for 20 minutes (linear phase).

-

Termination: Add 50

Stop Solution. Vortex and centrifuge (10,000 x g, 5 min). -

Detection: Analyze supernatant via HPLC-ECD or HPLC-UV (280 nm) to quantify the product Octopamine .

Data Analysis:

Calculate % Inhibition =

Protocol: HPLC Quantification of Catecholamines (Tissue/Plasma)

Objective: Verify the PD effect (DA/NE ratio) in biological samples.

System: HPLC with Electrochemical Detection (ECD) (e.g., CoulArray or Antec).

Column: C18 Reverse Phase (3

-

90% Citrate-Acetate Buffer (50 mM, pH 3.5) containing 0.5 mM EDTA, 0.5 mM SOS (Sodium Octyl Sulfate).

-

10% Acetonitrile. Flow Rate: 0.6 mL/min.

Sample Prep:

-

Homogenize tissue (e.g., adrenal, cortex) in 0.1 M Perchloric Acid + Internal Standard (DHBA).

-

Centrifuge at 14,000 rpm for 15 min at 4°C.

-

Inject 20

of supernatant.

Self-Validation Check:

-

Resolution: Ensure baseline separation between NE, DA, and DOPAC.

-

Linearity: Standard curves (

) from 1 ng/mL to 1000 ng/mL.

Visualizations

Catecholamine Pathway & Inhibition Logic

Figure 2: Mechanism of Action. Nepicastat blocks the conversion of DA to NE, altering the neurochemical ratio.

References

-

Stanley, W. C., et al. (1997). "Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase."[4] British Journal of Pharmacology.[4][6] Link

-

Beliaev, A., et al. (2006). "Synthesis and biological evaluation of novel, peripherally selective chromanyl imidazolethione-based inhibitors of dopamine beta-hydroxylase."[4] Journal of Medicinal Chemistry. Link

-

Manvich, D. F., et al. (2013). "The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior." Neuropsychopharmacology. Link

-

Haikala, H., et al. (2012). "The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex." Addiction Biology. Link

-

ClinicalTrials.gov. "A Multi-Center Trial of Nepicastat for Cocaine Dependence." Identifier: NCT01704196. Link

Sources

- 1. Nepicastat | C14H15F2N3S | CID 9796181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nepicastat hydrochloride, RS-25560-197-药物合成数据库 [drugfuture.com]

- 3. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Study 30 - Phase 2: Double-Blind, Placebo-Controlled, Parallel-Group, Multi-Center Trial of Nepicastat for Cocaine Dependence - NIDA Center for Genetic Studies [nidagenetics.org]

- 6. mdpi.com [mdpi.com]

Nepicastat Hydrochloride: A Technical Guide for Drug Development Professionals

Introduction

Nepicastat Hydrochloride is a potent, selective, and orally bioavailable inhibitor of the enzyme dopamine β-hydroxylase (DBH).[1] DBH is a critical enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine.[2][3] By inhibiting this enzyme, Nepicastat effectively modulates the levels of these key neurotransmitters, leading to a decrease in norepinephrine and a corresponding increase in dopamine in both central and peripheral tissues.[2][4][5] This unique mechanism of action has positioned Nepicastat as a compound of interest for various therapeutic applications, including the management of cardiovascular disorders like hypertension and congestive heart failure, as well as for the treatment of substance use disorders, particularly cocaine dependence, and post-traumatic stress disorder (PTSD).[6][7][8] This technical guide provides an in-depth overview of Nepicastat Hydrochloride, covering its chemical properties, mechanism of action, relevant experimental protocols, and a summary of its biological effects.

Physicochemical Properties

Nepicastat Hydrochloride is the hydrochloride salt of Nepicastat. The compound is also known by its developmental code names SYN-117 and RS-25560-197.[8]

| Property | Value | Reference |

| CAS Number | 170151-24-3 | [1] |

| Molecular Formula | C₁₄H₁₅F₂N₃S · HCl | [1] |

| Molecular Weight | 331.81 g/mol | [1][9] |

| IUPAC Name | 5-(Aminomethyl)-1-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1,3-dihydro-2H-imidazole-2-thione hydrochloride | [8] |

| SMILES | S=C(NC=C3CN)N3[C@H]2CCC1=C(F)C=C(F)C=C1C2.Cl | [1] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO (33.18 mg/mL) | [1] |

| Storage | Store at -20°C | [1] |

Molecular Structure

Caption: Chemical structure of Nepicastat.

Pharmacology and Mechanism of Action

Nepicastat is a highly potent and selective inhibitor of dopamine β-hydroxylase. It exhibits concentration-dependent inhibition of both bovine and human DBH, with an IC₅₀ value of approximately 9 nM for the human enzyme.[10] This inhibition is highly selective, with negligible affinity for at least twelve other enzymes and thirteen neurotransmitter receptors at concentrations exceeding 10 µM.

The primary pharmacological effect of Nepicastat stems from its ability to alter the balance of catecholamines. By blocking the conversion of dopamine to norepinephrine, Nepicastat administration leads to a dose-dependent decrease in norepinephrine levels and a concurrent increase in dopamine levels in various tissues, including the mesenteric artery, left ventricle, and cerebral cortex, as demonstrated in spontaneously hypertensive rats and beagle dogs.

Signaling Pathway

The mechanism of action of Nepicastat directly impacts the catecholamine biosynthesis pathway.

Caption: Mechanism of action of Nepicastat Hydrochloride.

Experimental Protocols

Dopamine β-Hydroxylase (DBH) Inhibition Assay

This protocol describes a method for determining the in vitro inhibitory activity of Nepicastat on DBH, adapted from methodologies that measure the enzymatic conversion of a substrate to its hydroxylated product.[4][11][12]

Principle: The assay measures the activity of DBH by quantifying the enzymatic hydroxylation of a substrate, such as tyramine, to its product, octopamine. The amount of octopamine produced is then determined by a sensitive analytical method like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).

Materials:

-

Purified dopamine β-hydroxylase (bovine or human recombinant)

-

Nepicastat Hydrochloride

-

Tyramine (substrate)

-

Ascorbic acid (cofactor)

-

Catalase

-

Fumarate

-

Pargyline

-

Sodium phosphate buffer

-

Perchloric acid (for reaction termination)

-

UHPLC-PDA (Photo Diode Array) system

-

Solid Phase Extraction (SPE) cartridges

Procedure:

-

Preparation of Reagents: Prepare stock solutions of Nepicastat, tyramine, and other reagents in appropriate solvents and buffers.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing sodium phosphate buffer, ascorbic acid, catalase, fumarate, and pargyline.

-

Pre-incubation: Add varying concentrations of Nepicastat Hydrochloride or vehicle control to the reaction mixtures and pre-incubate for a specified time at 37°C.

-

Enzyme Addition: Add the purified DBH enzyme to the reaction mixtures.

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate, tyramine.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a solution of perchloric acid.

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet precipitated proteins. Collect the supernatant for analysis. For enhanced purity, a Solid Phase Extraction (SPE) step can be employed to separate octopamine and tyramine from other reaction components.[12]

-

Quantification by UHPLC-PDA: Analyze the samples using a UHPLC-PDA system to separate and quantify the amount of octopamine formed.

-

Data Analysis: Calculate the percentage of DBH inhibition for each concentration of Nepicastat compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Formulation for Animal Studies

For oral administration in animal models, Nepicastat Hydrochloride can be formulated as a suspension. A common method involves the use of carboxymethylcellulose sodium (CMC-Na) as a suspending agent.[9]

Procedure:

-

Weigh the required amount of Nepicastat Hydrochloride powder.

-

Prepare a solution of 0.5% to 1% CMC-Na in sterile water.

-

Gradually add the Nepicastat Hydrochloride powder to the CMC-Na solution while continuously stirring or vortexing.

-

Continue mixing until a homogenous suspension is obtained. For example, to prepare a 5 mg/mL suspension, add 5 mg of Nepicastat Hydrochloride to 1 mL of the CMC-Na solution.[9]

For intravenous administration, a clear solution can be prepared using a co-solvent system. For instance, a stock solution in DMSO can be diluted with PEG300, Tween-80, and saline to achieve the desired final concentration.[2]

Biological Effects and Therapeutic Potential

Cardiovascular Effects

Nepicastat has been extensively studied for its effects on the cardiovascular system. In spontaneously hypertensive rats (SHRs), oral administration of Nepicastat produced a dose-dependent decrease in mean arterial blood pressure without causing reflex tachycardia.[13] In a canine model of chronic heart failure, low-dose Nepicastat prevented the progression of left ventricular dysfunction and remodeling.[9][14] These effects are attributed to the reduction of sympathetic drive to cardiovascular tissues by decreasing norepinephrine levels.[13]

Effects on Cocaine-Seeking Behavior

Nepicastat has shown significant promise as a pharmacotherapy for cocaine use disorder. Preclinical studies in rats have demonstrated that Nepicastat can reduce the reinforcing properties of cocaine and attenuate relapse-like behavior triggered by cocaine itself, associated cues, and stressors.[15] In a clinical study involving individuals with cocaine use disorder, Nepicastat was found to be well-tolerated when co-administered with cocaine and reduced some of the positive subjective effects of cocaine.[11] The proposed mechanism for this effect involves the modulation of dopamine and norepinephrine levels in key brain regions associated with reward and addiction, such as the medial prefrontal cortex and the nucleus accumbens.[4][14]

Potential in PTSD Treatment

The role of norepinephrine in the consolidation and recall of traumatic memories has led to the investigation of Nepicastat for the treatment of PTSD.[10] By reducing norepinephrine synthesis, Nepicastat may help to dampen the emotional and physiological responses associated with traumatic memories. Animal studies have suggested that Nepicastat treatment can be effective in reducing PTSD-like symptoms.[10] However, a Phase 2 clinical trial did not find Nepicastat to be effective in relieving PTSD symptoms compared to a placebo.[8]

Analytical Methodology

The quantification of Nepicastat in biological matrices is essential for pharmacokinetic and clinical studies. A validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method has been used to determine Nepicastat plasma concentrations in human studies.[11] This method offers high sensitivity and selectivity, with a linear quantitation range of 0.5–500 ng/mL.[11]

Quantitative Data Summary

| Parameter | Species | Value | Reference |

| IC₅₀ (Dopamine β-hydroxylase) | Human | 9.0 ± 0.8 nM | [12] |

| IC₅₀ (Dopamine β-hydroxylase) | Bovine | 8.5 ± 0.8 nM | [12] |

| Oral Dose (Rat) | 3, 10, 30, 100 mg/kg | [12] | |

| Oral Dose (Dog) | 0.05, 0.5, 1.5, 5 mg/kg | [12] | |

| Oral Dose (Human) | 80, 160 mg | [11] |

Conclusion

Nepicastat Hydrochloride is a well-characterized, potent, and selective inhibitor of dopamine β-hydroxylase with a clear mechanism of action that leads to significant modulation of catecholamine levels. Its demonstrated effects in preclinical and clinical studies highlight its potential as a therapeutic agent for cardiovascular diseases and substance use disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this promising compound. Further research is warranted to fully elucidate its therapeutic efficacy and to explore its potential in other neurological and psychiatric conditions where catecholamine dysregulation is implicated.

References

-

Nepicastat, a dopamine-beta-hydroxylase inhibitor decreases blood pressure and induces the infiltration of macrophages and B cel - bioRxiv. (2023-07-29). Available at: [Link]

-

The dopamine β-hydroxylase inhibitor, nepicastat, suppresses chocolate self-administration and reinstatement of chocolate seeking in rats - PubMed. Available at: [Link]

-

Effects of Dopamine β-Hydroxylase Inhibition With Nepicastat on the Progression of Left Ventricular Dysfunction and Remodeling in Dogs With Chronic Heart Failure | Circulation. Available at: [Link]

-

Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC - PubMed Central. Available at: [Link]

-

Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed. Available at: [Link]

-

The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimimulant-induced dopamine release in the prefrontal cortex - PubMed. Available at: [Link]

-

Exploring Nepicastat Activity: Beyond DβH - MDPI. Available at: [Link]

-

Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed. Available at: [Link]

-

Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - Frontiers. Available at: [Link]

-

Study Details | NCT01704196 | A Multi-Center Trial of Nepicastat for Cocaine Dependence. ClinicalTrials.gov. Available at: [Link]

-

Acute Inhibition of Dopamine β-Hydroxylase Attenuates Behavioral Responses to Pups in Adult Virgin California Mice (Peromyscus - eScholarship.org. Available at: [Link]

-

Treatment for cocaine addiction targets relapse | Emory University. (2013-01-14). Available at: [Link]

-

Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC - PubMed Central. Available at: [Link]

-

The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC - PubMed Central. Available at: [Link]

-

Nepicastat - Wikipedia. Available at: [Link]

Sources

- 1. Study 30 - Phase 2: Double-Blind, Placebo-Controlled, Parallel-Group, Multi-Center Trial of Nepicastat for Cocaine Dependence - NIDA Center for Genetic Studies [nidagenetics.org]

- 2. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Treatment for cocaine addiction targets relapse [news.emory.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ahajournals.org [ahajournals.org]

- 12. Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 3-substituted-5-(4-carb oxycyclohexylmethyl) - tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives as antifibrinolytic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Profiling and Stability of Nepicastat Hydrochloride

Topic: Nepicastat Hydrochloride Solubility and Stability Characteristics Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Nepicastat Hydrochloride (SYN-117 HCl; RS-25560-197 HCl) is a highly potent, selective, and orally active inhibitor of dopamine

This guide provides a rigorous technical analysis of the compound's solubility limits, stability under stress conditions, and handling protocols.[1] Unlike generic datasheets, this document integrates empirical data with "in-the-trenches" application science to ensure experimental reproducibility.

Chemical Identity & Physicochemical Profile

Nepicastat HCl is a fluorinated tetralin derivative.[1] Its physicochemical behavior is dominated by the lipophilic nature of the tetrahydronaphthalene moiety, despite the presence of the polar imidazole-2-thione group.[1]

Table 1: Chemical Specifications

| Parameter | Specification |

| Common Name | Nepicastat Hydrochloride |

| Synonyms | SYN-117 HCl, RS-25560-197 HCl |

| CAS Number | 170151-24-3 |

| Molecular Formula | |

| Molecular Weight | 331.81 g/mol |

| Appearance | White to off-white crystalline solid |

| Chirality | S-enantiomer |

| LogP (Predicted) | ~1.4 (Free base) |

Solubility Characteristics

A common pitfall in Nepicastat research is the assumption of aqueous solubility due to its hydrochloride salt form.[1] Contrary to typical HCl salts, Nepicastat HCl exhibits negligible solubility in pure water. [1]

Critical Insight: The lattice energy of the crystal form and the lipophilicity of the difluorotetralin ring override the ionic potential of the hydrochloride counterion. Attempts to dissolve directly in saline or PBS often result in micro-precipitation, leading to silent experimental failures (e.g., erratic IC50 curves).[1]

Table 2: Solubility Profile

| Solvent | Solubility Limit (Max) | Application Notes |

| Water | < 1 mg/mL (Insoluble) | Requires formulation aids (e.g., cyclodextrins).[1] |

| DMSO | ~33 - 60 mg/mL (100 - 180 mM) | Preferred solvent. Use anhydrous DMSO to prevent hydrolysis.[1] |

| Ethanol | Insoluble / < 1 mg/mL | Not recommended for stock preparation.[1] |

| DMF | ~10 mg/mL | Viable alternative if DMSO is contraindicated. |

| 1% CMC-Na | ~19 mg/mL | Suitable for in vivo suspension formulations.[1] |

Formulation Strategy for In Vivo Use

For animal studies, simple aqueous solutions are insufficient.[1] A suspension in 1% Sodium Carboxymethyl Cellulose (CMC-Na) is the standard vehicle.[1] Alternatively, complexation with sulfobutyl ether-beta-cyclodextrin (SBE-

Biological Mechanism: DBH Inhibition Pathway[1][3]

Nepicastat acts by competitively inhibiting Dopamine

Figure 1: Mechanism of Action

Caption: Nepicastat selectively blocks DBH, preventing the hydroxylation of Dopamine to Norepinephrine.[1][2][3][4][5]

Stability & Handling Protocols

Storage Requirements

-

Solid State: Stable for >2 years at -20°C when protected from moisture.[1] The compound is hygroscopic; store in a desiccator.[1]

-

Solution State: Stock solutions in DMSO are stable for approx. 1 month at -20°C. Aliquot immediately to avoid freeze-thaw cycles, which can induce precipitation or degradation.[1][6]

Protocol 1: Solubility Assessment (Shake-Flask Method)

Use this protocol to validate batch-specific solubility before initiating high-value biological assays.[1]

-

Preparation: Weigh 5 mg of Nepicastat HCl into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 50

L of the target solvent (e.g., DMSO).[1] -

Agitation: Vortex vigorously for 1 minute. If undissolved, sonicate at 30-40 kHz for 5 minutes (maintain temp < 30°C).

-

Stepwise Addition: If solid remains, add solvent in 10

L increments, vortexing between additions, until clear. -

Quantification: Calculate solubility

.[1] -

Verification: Centrifuge at 10,000 x g for 5 minutes. Inspect pellet. If a pellet exists, the solution was a suspension; re-calculate based on supernatant concentration (requires HPLC).[1]

Stress Testing & Forced Degradation[1][8][9][10]

To ensure data integrity, researchers must understand how Nepicastat degrades.[1] The imidazole-2-thione ring is susceptible to oxidative desulfurization and hydrolytic ring opening under extreme pH.[1]

Protocol 2: Forced Degradation Workflow (Stress Testing) This self-validating workflow identifies potential degradation products.[1]

Figure 2: Stability Testing Workflow

Caption: Standardized forced degradation workflow to identify stability-indicating markers.

Methodology:

-

Acid/Base Stress: Dissolve Nepicastat to 1 mg/mL in co-solvent.[1] Add equal volume 0.1 N HCl or NaOH.[1] Heat at 60°C for 24 hours. Neutralize before injection.[1]

-

Oxidative Stress: Treat with 3%

at room temperature.[1] Note: Thione groups are highly sensitive to oxidation, often converting to the corresponding imidazole or urea derivatives.[1] -

Analysis: Use a C18 Reverse Phase column (e.g., Agilent Zorbax Eclipse) with a gradient of Water (0.1% Formic Acid) and Acetonitrile.[1] Detection at 267 nm (

).[1]

References

-

Stanley, W. C., et al. (1997).[1][7] "Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase."[1][7] British Journal of Pharmacology.[1] Link[1]

-

Tocris Bioscience. "Nepicastat hydrochloride Product Information." Tocris Technical Data. Link

-

Cayman Chemical. "Nepicastat (hydrochloride) Product Insert." Cayman Chemical Datasheets. Link

-

Selleck Chemicals. "Nepicastat (SYN-117) HCl Solubility and Stability." SelleckChem Technical Guide. Link

-

Adooq Bioscience. "Nepicastat HCl Formulation and Solubility."[1] Adooq Protocols. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Nepicastat hydrochloride | Hydroxylases | Tocris Bioscience [tocris.com]

- 5. selleckchem.com [selleckchem.com]

- 6. adooq.com [adooq.com]

- 7. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]

The Developmental Trajectory of Nepicastat (SYN-117): From RS-25560-197 to Clinical Investigation

Executive Summary

Nepicastat (SYN-117) represents a pivotal case study in the rational design and repurposing of enzyme inhibitors within neuropsychopharmacology. Originally designated RS-25560-197 by Roche Bioscience for cardiovascular indications, this highly selective dopamine

Unlike non-selective DBH inhibitors (e.g., disulfiram) which are plagued by off-target effects on aldehyde dehydrogenase (ALDH), Nepicastat offers a precision mechanism: the modulation of the sympathetic nervous system and CNS arousal pathways via the blockade of norepinephrine (NE) biosynthesis, without inducing the "disulfiram-ethanol reaction."

This technical guide dissects the developmental code history, the mechanistic rationale, and the rigorous experimental protocols defining the scientific lifecycle of Nepicastat.

Part 1: Developmental Code History & Lineage

The molecule's journey through the pharmaceutical pipeline is characterized by a shift from peripheral cardiovascular targets to central neuropsychiatric modulation.

The Code Transition Architecture

The following directed graph illustrates the transfer of intellectual property and the evolution of the developmental code.

Figure 1: The developmental lineage of Nepicastat, tracing its evolution from a cardiovascular agent (RS-25560-197) to a CNS investigational drug (SYN-117).[1]

Narrative of Repurposing

-

Roche Bioscience (RS-25560-197): Initially synthesized as a peripherally active agent to reduce sympathetic drive in Congestive Heart Failure (CHF).[2] The rationale was that blunting norepinephrine would reduce cardiac workload.

-

Synosia Therapeutics (SYN-117): Synosia recognized the molecule's ability to cross the Blood-Brain Barrier (BBB). They hypothesized that reducing central noradrenergic tone could dampen the hyperarousal and fear consolidation associated with PTSD and the cue-induced cravings in cocaine addiction.

-

Acorda Therapeutics: Following the acquisition of Biotie, Acorda conducted the definitive Phase 2b trial for PTSD. The trial failed to meet its primary endpoint, leading to the discontinuation of the program for this indication.

Part 2: Mechanism of Action (MOA)

Nepicastat is a reversible, competitive inhibitor of DBH. Its high selectivity is its primary differentiator from older compounds like fusaric acid or disulfiram.

The Catecholamine Modulation Pathway

By inhibiting DBH, Nepicastat alters the ratio of Dopamine (DA) to Norepinephrine (NE).[3][4] This is critical in the Prefrontal Cortex (PFC) and Amygdala, where NE drives fear retrieval and stress responses.

Figure 2: Mechanism of Action. Nepicastat inhibits the enzymatic conversion of Dopamine to Norepinephrine, resulting in increased upstream DA and decreased downstream NE.[4][5]

Pharmacodynamic Logic

-

Target: Copper-containing enzyme Dopamine

-hydroxylase. -

Selectivity: >1000-fold selective for DBH over ALDH (Aldehyde Dehydrogenase). This avoids the accumulation of acetaldehyde if alcohol is consumed, a major limitation of disulfiram.

-

Potency:

Part 3: Quantitative Data & Pharmacology[3][6][7][8]

The following data summarizes the pharmacokinetic (PK) and pharmacodynamic (PD) profile of Nepicastat from key clinical and preclinical studies.

Table 1: Pharmacokinetic Parameters (Human)

Data derived from Phase 1/2 interaction studies (e.g., with cocaine).

| Parameter | Value (Mean) | Context |

| Tmax | ~1 - 2 hours | Oral administration |

| Cmax | 98 ng/mL (Day 3) | Decrease observed with repeated dosing (auto-induction or steady state dynamics) |

| Half-life ( | ~82 minutes | Terminal elimination phase (Note: PD effect outlasts PK) |

| Clearance | 2.1 - 2.4 L/min | Increased slightly over 7 days of dosing |

| BBB Penetration | Yes | Confirmed via CSF sampling and central PD effects |

Table 2: Clinical Trial Outcomes (Phase 2)

| Indication | Study Phase | Primary Endpoint | Outcome | Key Insight |

| Cocaine Dependence | Phase 2 | Safety & Subjective Effects | Positive | Safe co-administration; reduced "positive" subjective effects of cocaine. |

| PTSD | Phase 2a | CAPS Score Reduction | Promising | Proof-of-concept suggested reduced hyperarousal.[7] |

| PTSD | Phase 2b | CAPS-5 Score Change | Failed | Did not statistically outperform placebo. Program discontinued. |

Part 4: Experimental Protocol (Self-Validating System)

To ensure scientific integrity, any research involving Nepicastat must validate DBH inhibition. The following protocol describes the In Vitro DBH Activity Assay , the gold standard for verifying compound potency.

Protocol: Enzymatic Hydroxylation of Tyramine

Objective: Quantify DBH inhibition by measuring the conversion of Tyramine (substrate) to Octopamine (product).[4]

Reagents & Setup

-

Enzyme Source: Purified Bovine adrenal medulla DBH or Human recombinant DBH.

-

Substrate: Tyramine hydrochloride.

-

Cofactors: Ascorbic acid (electron donor), Catalase (to protect enzyme from

). -

Inhibitor: Nepicastat (dissolved in DMSO).

-

Detection: HPLC with Electrochemical Detection (HPLC-ECD).

Step-by-Step Methodology

-

Preparation:

-

Prepare reaction buffer: 50 mM Sodium Acetate (pH 5.0).

-

Prepare Nepicastat serial dilutions (0.1 nM to 100 nM).

-

-

Incubation (The Reaction):

-

Mix 100

L Enzyme solution + 10 -

Pre-incubate at 37°C for 5 minutes (allows inhibitor binding).

-

Initiate: Add 20

L Tyramine (final conc. 1-10 mM). -

Incubate at 37°C for 30 minutes.

-

-

Termination:

-

Stop reaction by adding 20

L of 3M Perchloric Acid (precipitates protein). -

Centrifuge at 10,000 x g for 5 minutes.

-

-

Quantification (Validation):

-

Inject supernatant into HPLC-ECD.

-

Mobile phase: Citrate-phosphate buffer with ion-pairing agent (OSA).

-

Measure: Octopamine peak area.

-

-

Calculation:

-

Calculate % Inhibition =

. -

Derive IC50 using non-linear regression (Sigmoidal dose-response).

-

Validation Checkpoint: The control reaction (no inhibitor) must show linear product formation over the 30-minute window. If not, the enzyme concentration is too high or substrate is depleted.

References

-

Stanley, W. C., et al. (1997). "Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase."[2][3][8] British Journal of Pharmacology.[2][9]

- Haiken, H., et al. (2000). "Pharmacokinetics and safety of nepicastat in healthy subjects." Journal of Clinical Pharmacology.

-

Schroeder, J. P., et al. (2010). "Disulfiram-like effects of nepicastat on cocaine-seeking behavior."[3] Neuropsychopharmacology.

-

Acorda Therapeutics. (2017). "Acorda Therapeutics Announces Discontinuation of Nepicastat Development for PTSD." Press Release/ClinicalTrials.gov.

-

Devoto, P., et al. (2014). "The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex."[3] Addiction Biology.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. | BioWorld [bioworld.com]

- 3. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Technical Deep Dive: In Vivo Modulation of Catecholamines by Nepicastat

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Pharmacologists, and Drug Development Scientists

Executive Summary

Nepicastat (SYN-117) represents a highly specific pharmacological tool for modulating the sympathetic nervous system and central catecholaminergic pathways. As a potent, selective, and reversible inhibitor of dopamine

This guide details the in vivo pharmacodynamics of Nepicastat, focusing on its differential effects across brain regions (specifically the medial prefrontal cortex vs. nucleus accumbens) and peripheral tissues. We analyze its utility in attenuating cocaine-seeking behavior and modulating cardiovascular sympathetic drive, supported by rigorous experimental protocols and quantitative data synthesis.

Mechanistic Pharmacodynamics

The defining characteristic of Nepicastat is its high selectivity for DBH over other enzymes in the catecholamine synthesis pathway. Unlike non-selective inhibitors (e.g., disulfiram), Nepicastat does not inhibit aldehyde dehydrogenase, reducing off-target toxicity.

2.1 Mechanism of Action

Nepicastat binds to the copper-containing active site of DBH. By inhibiting this enzymatic step, it causes a reciprocal shift in catecholamine pools:[1]

-

Depletion of Norepinephrine: Reduced synthesis leads to lower vesicular storage and release of NE.

-

Accumulation of Dopamine: The substrate (DA) builds up in noradrenergic terminals, where it can be co-released or leak into the extrasynaptic space.

2.2 Signaling Pathway Visualization

The following diagram illustrates the catecholamine biosynthetic pathway and the specific blockade point of Nepicastat.

Caption: Figure 1: Catecholamine biosynthetic pathway highlighting Nepicastat-mediated inhibition of DBH, resulting in DA accumulation and NE depletion.

In Vivo Neurochemical Dynamics

Nepicastat's effects are not uniform across the brain; they exhibit regional specificity that is critical for its therapeutic profile in addiction and stress disorders.

3.1 Regional Specificity: mPFC vs. Nucleus Accumbens

Research utilizing microdialysis in freely moving rats has established a distinct profile:

-

Medial Prefrontal Cortex (mPFC): This region shows a robust response. Nepicastat administration leads to a significant increase in extracellular DA and a decrease in NE . The mPFC relies heavily on noradrenergic terminals to clear DA (via the NET transporter); when DBH is inhibited, DA accumulates in these terminals and is released.

-

Nucleus Accumbens (NAc): In contrast, the NAc is densely innervated by dopaminergic terminals (DAT-rich). Nepicastat decreases NE in the NAc but does not significantly increase basal DA levels on its own.[2] However, it potentiates cocaine-induced DA spikes in the mPFC, but not the NAc.[2]

3.2 Peripheral Tissues

In the periphery (heart, adrenals, arteries), Nepicastat acts as a sympathomodulator. It significantly reduces NE content and increases DA content, altering the DA/NE ratio, which is a biomarker for DBH inhibition efficacy.

3.3 Quantitative Data Summary

The following table synthesizes data from key in vivo studies (e.g., Schroeder et al., 2010; Devoto et al., 2012).

| Tissue / Region | Dose (Rat, p.o./i.p.) | Norepinephrine (NE) | Dopamine (DA) | DA/NE Ratio | Physiological Outcome |

| mPFC | 30 - 100 mg/kg | ↓ 40 - 60% | ↑ 50 - 200% | ↑↑↑ | Altered cognitive control, reduced stress-induced relapse |

| Nucleus Accumbens | 50 mg/kg | ↓ 30 - 50% | No Change | ↑ | Reduced drug-seeking without increasing basal reward |

| Left Ventricle | 30 mg/kg | ↓ 35 - 90% | ↑ >300% | ↑↑↑ | Reduced sympathetic drive, antihypertensive effect |

| Adrenal Gland | 30 mg/kg | ↓ Significant | ↑ Significant | ↑↑ | Systemic reduction in catecholamine synthesis |

Experimental Methodologies (Self-Validating Protocols)

To replicate these findings or screen novel DBH inhibitors, the following protocols ensure scientific rigor and data integrity.

4.1 Workflow Visualization

This diagram outlines the critical path for assessing neurochemical changes in vivo.

Caption: Figure 2: Experimental workflow for in vivo microdialysis assessment of Nepicastat effects.[3]

4.2 Protocol 1: Microdialysis in Freely Moving Rats

Objective: Real-time monitoring of extracellular DA and NE levels in the mPFC.

-

Stereotaxic Surgery:

-

Anesthetize rat (Isoflurane).

-

Implant guide cannula targeting mPFC (Coordinates relative to Bregma: AP +3.2 mm, L +0.6 mm, DV -3.0 mm).

-

Validation: Secure with dental cement and anchor screws. Allow 5-7 days recovery to minimize inflammation artifacts.

-

-

Probe Insertion & Perfusion:

-

Insert concentric dialysis probe (2 mm membrane length).

-

Perfuse with artificial cerebrospinal fluid (aCSF) at 1.0 - 1.5 µL/min.

-

Equilibration: Allow 2-3 hours of perfusion before sampling to stabilize basal release.

-

-

Sampling & Dosing:

-

Collect 3-4 baseline samples (20 min intervals).

-

Administer Nepicastat (e.g., 50 mg/kg i.p. suspended in 0.5% methylcellulose).

-

Continue sampling for 180-240 minutes.

-

-

Sample Handling:

-

Collect dialysate into vials containing antioxidant (e.g., 0.1 M perchloric acid) to prevent oxidation.

-

Snap freeze at -80°C immediately.

-

4.3 Protocol 2: HPLC-ECD Analysis

Objective: Quantification of picogram levels of DA and NE.

-

System: High-Performance Liquid Chromatography with Electrochemical Detection.

-

Mobile Phase: 75 mM NaH2PO4, 1.7 mM octane sulfonic acid, 100 µL/L triethylamine, 25 µM EDTA, 10% acetonitrile (pH 3.0).

-

Column: C18 reverse-phase column (e.g., 3 µm particle size).

-

Detection: Coulometric or Amperometric detector (Oxidation potential: +200 to +400 mV).

-

Validation:

-

Run standard curves (0.5 - 100 pg) daily.

-

Verify retention times: NE typically elutes before DA.

-

Limit of Detection (LOD) should be < 0.5 pg/sample for accurate basal level detection.

-

Therapeutic Implications

The unique "DA-up / NE-down" profile of Nepicastat drives its potential in complex psychiatric and cardiovascular indications.

-

Cocaine & Alcohol Addiction:

-

Mechanism: Blunts stress-induced reinstatement (relapse) by lowering NE-driven anxiety/arousal while maintaining dopaminergic tone in the cortex (preventing dysphoria).

-

Efficacy: Reduces the "breakpoint" for cocaine in progressive ratio schedules without affecting food reinforcement, suggesting a specific reduction in drug motivation.[4]

-

-

Post-Traumatic Stress Disorder (PTSD):

-

High noradrenergic tone contributes to hyperarousal and intrusive memories. Nepicastat dampens this tone, potentially facilitating fear extinction.

-

-

Cardiovascular Health:

-

In hypertensive models (SHR rats), Nepicastat reduces blood pressure and left ventricular hypertrophy by inhibiting sympathetic NE release.

-

References

-

Schroeder, J. P., et al. (2013).[3] "The selective dopamine β-hydroxylase inhibitor nepicastat attenuates multiple aspects of cocaine-seeking behavior."[2][3][4][5] Neuropsychopharmacology. Link

-

Devoto, P., et al. (2012).[4] "Nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex."[2] Addiction Biology. Link

-

Stanley, W. C., et al. (1998). "Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor."[6][7] Journal of Cardiovascular Pharmacology. Link

-

Manhiani, M., et al. (2019). "Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland."[8] Naunyn-Schmiedeberg's Archives of Pharmacology. Link

-

Haikala, H., et al. (2015). "Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder." Drug and Alcohol Dependence. Link

Sources

- 1. Neurotransmission of cognition, part 3. Mechanism of action of selective NRIs: both dopamine and norepinephrine increase in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Treatment for cocaine addiction targets relapse [news.emory.edu]

- 6. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Using Nepicastat to study cocaine-seeking behavior in animal models

Application Note: Pharmacological Dissection of Cocaine-Seeking Behavior Using Nepicastat (SYN-117)

Executive Summary

This Application Note details the experimental deployment of Nepicastat (SYN-117) , a highly selective Dopamine

This guide focuses on the Reinstatement Model of Drug Seeking , the gold standard for evaluating relapse potential. It specifically addresses the compound's unique ability to attenuate reinstatement triggered by stress , cues , and drug priming , while sparing natural reward seeking.

Pharmacological Mechanism & Rationale

The Target: Dopamine

The Mechanism: Cocaine normally blocks the reuptake of both DA and NE, leading to supraphysiological levels of both transmitters.

-

Dopamine is primarily associated with the euphoric and reinforcing effects (maintenance).

-

Norepinephrine (particularly in the Bed Nucleus of the Stria Terminalis and Prefrontal Cortex) is critical for stress-induced and cue-induced reinstatement (relapse).

By inhibiting DBH, Nepicastat reduces the pool of available NE while sparing (or slightly increasing) DA levels.[3][4] This creates a "pharmacological lesion" of the noradrenergic stress-response system, blunting the drive to relapse without causing anhedonia or motor deficits.

Figure 1: Biosynthetic Pathway & Nepicastat Intervention

Caption: Nepicastat selectively inhibits DBH, preventing the conversion of Dopamine to Norepinephrine.[1][2] This reduces noradrenergic signaling critical for stress-induced relapse.[3][5]

Experimental Design Strategy

To effectively use Nepicastat, the experimental design must distinguish between Reinforcement (taking the drug) and Reinstatement (seeking the drug after abstinence).

| Experimental Phase | Objective | Expected Nepicastat Effect |

| Self-Administration (FR1) | Establish baseline drug intake. | No Effect (at 50 mg/kg).[6] Animals maintain intake, proving motor competence and intact reward processing. |

| Progressive Ratio (PR) | Measure motivation/effort.[7][8] | Reduction. Breakpoints decrease, indicating reduced motivation to work for cocaine under high effort.[4] |

| Extinction | Remove drug/cues to extinguish behavior. | N/A (Treatment usually withheld during this phase). |

| Reinstatement (Stress) | Trigger relapse via Footshock or Yohimbine.[6] | Strong Attenuation. The primary application of Nepicastat. |

| Reinstatement (Cue) | Trigger relapse via Light/Tone. | Attenuation. Blocks the NE-dependent retrieval of drug memories. |

Detailed Protocols

Animal Model: Male Sprague-Dawley Rats (250-300g). Vehicle Preparation: Nepicastat is lipophilic. Dissolve in 10% DMSO / 10% Tween-80 / 80% Saline or a cyclodextrin-based vehicle. Sonicate if necessary to ensure a uniform suspension.

Phase 1: Surgery & Acquisition

-

Catheterization: Implant chronic indwelling jugular catheters. Allow 5-7 days recovery.

-

Acquisition Training:

-

Schedule: Fixed Ratio 1 (FR1). One lever press = one infusion (0.5 mg/kg cocaine).

-

Cues: Pair infusion with a discrete cue (e.g., stimulus light + tone for 5s).

-

Criteria: Train until stable responding (variation <15% over 3 consecutive days). usually 10-14 days.[9]

-

Phase 2: Extinction

-

Protocol: Place animals in the operant chamber for 2 hours daily.

-

Conditions: Levers are present, but presses result in no programmed consequences (no drug, no light/tone cues).

-

Duration: Continue until active lever presses drop to <10-15 per session (typically 7-10 days).

Phase 3: Nepicastat Treatment & Reinstatement Testing

This is the critical validation step. A "Between-Within" design is recommended (different groups for different reinstatement triggers; crossover design for drug treatment if washout permits, though between-subjects is cleaner for reinstatement).

Dosing Standard:

-

Pretreatment Time: 2 hours prior to testing (Schroeder et al., 2013).[10] Note: This allows for maximal DBH inhibition and depletion of vesicle NE pools.

Workflow Diagram:

Caption: Experimental timeline. Pretreatment timing (-2h) is crucial for Nepicastat efficacy.

Test Modalities:

-

A. Stress-Induced Reinstatement (Yohimbine): [5][6]

-

Inject Yohimbine (2.5 mg/kg, i.p.) 30 mins before the session.

-

Result: Vehicle rats will show a surge in lever pressing. Nepicastat rats should show significantly reduced pressing (approx. 50-70% reduction).

-

-

B. Cue-Induced Reinstatement:

-

C. Drug-Primed Reinstatement:

Data Analysis & Interpretation

When analyzing results, ensure you control for non-specific motor effects.

Table 1: Expected Outcomes & Interpretation

| Parameter | Vehicle Group | Nepicastat (50 mg/kg) | Interpretation |

| Locomotor Activity | High (Novelty induced) | Normal / Slight Reduction | Safety Check: 50 mg/kg should not significantly sedate. 100 mg/kg might.[6] |

| Food Self-Admin | High | High (No change) | Specificity: Nepicastat does not block natural reward seeking. |

| Stress Reinstatement | High Responding | Blocked | Drug efficacy against stress-induced relapse.[5][11] |

| Cue Reinstatement | High Responding | Attenuated | Drug efficacy against conditioned stimuli. |

Statistical Validation: Use a Two-Way ANOVA (Treatment × Phase) followed by Bonferroni post-hoc tests. A significant interaction effect is required to claim efficacy.

Troubleshooting & Controls

-

Sedation vs. Efficacy: If you observe a total cessation of behavior, you must rule out sedation. Run a separate "Locomotor Activity" test in an open field for 60 minutes. If ambulation counts are <50% of vehicle, the dose is too high for your specific strain.

-

Timing is Key: DBH inhibition is not immediate. Unlike receptor antagonists, enzyme inhibitors require time to deplete the neurotransmitter pool. Do not test <1 hour post-injection.

-

Strain Differences: Mice often require higher doses (up to 100 mg/kg) compared to rats due to faster metabolism.

References

-

Schroeder, J. P., Epps, S. A., Grice, T. W., & Weinshenker, D. (2013). The selective dopamine β-hydroxylase inhibitor nepicastat attenuates multiple aspects of cocaine-seeking behavior. Neuropsychopharmacology, 38(6), 1032-1038.[5] Link

-

Schroeder, J. P., Cooper, D. A., Schank, J. R., Lyle, M. A., Gaval-Cruz, M., Ogbonmwan, Y. E., ...[2] & Weinshenker, D. (2010). Disulfiram attenuates drug-primed reinstatement of cocaine seeking via inhibition of dopamine β-hydroxylase.[2] Neuropsychopharmacology, 35(12), 2440-2449.[7] Link

-

Devoto, P., Flore, G., Saba, P., Fa, M., Gessa, G. L., & Pistis, M. (2014). Selective inhibition of dopamine-β-hydroxylase enhances dopamine release from noradrenergic terminals in the medial prefrontal cortex. Addiction Biology, 19(5), 804-811. Link

-

Manvich, D. F., Kimmel, H. L., Howell, L. L., & Weinshenker, D. (2013). The effects of disulfiram and nepicastat on cocaine discrimination in rhesus monkeys. Psychopharmacology, 229(1), 157-166. Link

Sources

- 1. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]

- 2. Disulfiram attenuates drug-primed reinstatement of cocaine seeking via inhibition of dopamine β-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment for cocaine addiction targets relapse [news.emory.edu]

- 4. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The selective dopamine β-hydroxylase inhibitor nepicastat attenuates multiple aspects of cocaine-seeking behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cambridge.org [cambridge.org]

- 8. The dopamine β-hydroxylase inhibitor, nepicastat, suppresses chocolate self-administration and reinstatement of chocolate seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. cambridge.org [cambridge.org]

- 11. Cannabinoid Receptor Involvement in Stress-Induced Cocaine Reinstatement: Potential Interaction with Noradrenergic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Nepicastat Hydrochloride: Experimental Framework for Noradrenergic Modulation in PTSD Models

Abstract: The Noradrenergic Hypothesis in PTSD

Post-Traumatic Stress Disorder (PTSD) is characterized by the over-consolidation of traumatic memories and the failure of fear extinction. This pathology is mechanistically linked to dysregulated noradrenergic signaling in the basolateral amygdala (BLA) and hippocampus. Nepicastat Hydrochloride , a highly selective dopamine

This guide provides a validated experimental framework for using Nepicastat HCl in preclinical PTSD research, focusing on formulation stability, behavioral efficacy, and pharmacodynamic verification.

Part 1: Compound Handling & Formulation Strategy

Scientific Rationale: Nepicastat HCl is a salt form that improves solubility compared to the free base, but it remains hydrophobic. Improper vehicle selection leads to precipitation in vivo, causing erratic bioavailability and "noise" in behavioral data. The following protocols ensure a stable, homogeneous delivery system.

Physicochemical Properties

-

Compound: Nepicastat Hydrochloride[1]

-

CAS: 170151-24-3[1]

-

Target: Dopamine

-hydroxylase (DBH)[2][3][4] -

IC50: ~8.5–9.0 nM (Bovine/Human DBH)[3]

-

Storage: -20°C (Desiccated)

Validated Vehicle Protocols

Choose the vehicle based on your administration route.[5] Do not use 100% DMSO for in vivo studies as it induces independent stress responses that confound fear conditioning data.

Option A: Intraperitoneal (IP) Injection (Clear Solution)

Best for acute mechanistic studies or pharmacokinetic (PK) profiling.

-

Stock: Dissolve Nepicastat HCl in pure DMSO at 60 mg/mL.

-

Working Solution Formulation (Step-wise addition is critical):

-

10% DMSO Stock

-

40% PEG300 (Polyethylene glycol)

-

5% Tween-80

-

45% Sterile Saline (0.9% NaCl)

-

-

Procedure: Add solvents in the exact order listed. Vortex vigorously between each addition. If precipitation occurs, sonicate at 37°C for 5-10 minutes.

Option B: Oral Gavage (PO) (Homogeneous Suspension)

Best for chronic treatment models mimicking clinical dosing.

-

Vehicle: 0.5% Carboxymethylcellulose Sodium (CMC-Na) in water.

-

Procedure:

-

Weigh Nepicastat HCl powder.

-

Add small volume of CMC-Na to create a paste (levigation).

-

Gradually add remaining CMC-Na to reach final volume (e.g., 5 mg/mL).

-

Maintain under constant magnetic stirring during dosing.

-

Part 2: Pharmacodynamic Mechanism & Target Engagement

To validate the experimental design, one must understand the pathway intervention. Nepicastat does not block catecholamine receptors; it alters the synthesis ratio.

Mechanism of Action Pathway

The following diagram illustrates the precise enzymatic blockade and the resulting shift in neurochemistry (Increased DA / Decreased NE).

Figure 1: Catecholamine synthesis pathway showing the site of Nepicastat inhibition (DBH), leading to the accumulation of Dopamine and depletion of Norepinephrine.

Part 3: In Vivo Experimental Design (PTSD Model)

Objective: To assess the efficacy of Nepicastat in attenuating traumatic memory consolidation or enhancing extinction.

Model Selection: Contextual Fear Conditioning (CFC) with a "Trauma" intensity shock, followed by chronic dosing.

Dosing Parameters[5][6][7][8]

-

Species: C57BL/6 Mice (Male/Female) or Sprague-Dawley Rats.

-

Effective Dose Range:

-

Timing: Administer once daily .

-

Note: DBH inhibition is slow-onset compared to receptor antagonists. Peak NE reduction occurs 4–8 hours post-dose.

-

Experimental Timeline (14-Day Protocol)

This protocol is designed to test the drug's effect on the persistence of traumatic memory and anxiety-like behavior.

Figure 2: 14-Day PTSD induction and treatment workflow. Treatment occurs during the consolidation/reconsolidation window.

Step-by-Step Protocol

-

Habituation (Day -1): Handle animals for 5 minutes to reduce baseline stress.

-

Trauma Induction (Day 0):

-

Place animal in conditioning chamber (Grid floor).

-

Acclimatize: 180 seconds.

-

Shock: Deliver 3 shocks (1.5 mA, 2 sec duration) with variable inter-shock intervals (60-120s). High intensity is required to induce PTSD-like phenotype rather than simple fear learning.

-

Return to home cage.

-

-

Treatment (Days 1–7):

-

Administer Nepicastat (30 mg/kg) or Vehicle daily at the same time (light cycle).[4]

-

-

Contextual Recall (Day 8):

-

Return animal to the exact same chamber (same scent, lighting, grid).

-

Record Freezing (absence of movement except respiration) for 5 minutes.

-

Success Metric: Nepicastat group should show significantly reduced freezing % compared to Vehicle.

-

-

Anxiety Test (Day 9):

-

Elevated Plus Maze (EPM).[4]

-

Success Metric: Increased time in Open Arms indicates reduced anxiety.

-

Part 4: Biomarker Verification (HPLC-ECD)

Trustworthiness Principle: Behavioral data alone is insufficient. You must prove the drug inhibited DBH in the target tissue (Prefrontal Cortex or Adrenal Glands).

Tissue Collection

-

Timing: Sacrifice animals 2–4 hours after the final dose on Day 10 to capture active inhibition.

-

Dissection: Rapidly isolate Prefrontal Cortex (PFC) and Adrenal Glands on ice.

-

Storage: Snap freeze in liquid nitrogen immediately. Store at -80°C.

HPLC-ECD Parameters

High-Performance Liquid Chromatography with Electrochemical Detection is the gold standard for catecholamines.

Sample Preparation:

-

Homogenize tissue in 0.1 M Perchloric Acid (PCA) containing 0.1% sodium metabisulfite (antioxidant).

-

Centrifuge at 15,000 x g for 20 mins at 4°C.

-

Filter supernatant (0.22 µm).

Instrument Settings:

| Parameter | Setting |

|---|---|

| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm) |

| Mobile Phase | 75 mM Sodium Dihydrogen Phosphate, 1.7 mM Octanesulfonic Acid, 100 µL/L Triethylamine, 25 µM EDTA, 10% Acetonitrile, pH 3.0 |

| Flow Rate | 1.0 mL/min |

| Detector | Electrochemical (Glassy Carbon Electrode) |

| Potential | +0.7 V vs Ag/AgCl |

Data Interpretation (The "Fingerprint")

A successful Nepicastat experiment will yield the following ratio changes in the PFC/Adrenals:

| Analyte | Expected Trend (Nepicastat Group) | Biological Meaning |

| Dopamine (DA) | INCREASE (↑) | Substrate accumulation due to DBH blockade. |

| Norepinephrine (NE) | DECREASE (↓) | Product depletion. |

| DA / NE Ratio | SIGNIFICANT INCREASE (↑↑) | Primary PD Marker. |

References

-

PubMed. (2021).[4] Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder. National Institutes of Health. Link

-

Tocris Bioscience. (n.d.). Nepicastat hydrochloride Technical Data.[2][7]Link

-